

Piezoelectric actuators and sensors based on BST materials

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Compound of Interest

Compound Name: Barium strontium titanate

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An In-Depth Guide to Piezoelectric Actuators and Sensors Based on **Barium Strontium Titanate** (BST) Materials

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Introduction: The Rise of Lead-Free Piezoelectrics

The direct and inverse piezoelectric effects, where mechanical stress induces an electrical charge and an applied electric field causes mechanical deformation, respectively, form the bedrock of a vast array of technologies.[1] For decades, lead zirconate titanate (PZT) has been the dominant material in this field due to its exceptional piezoelectric properties.[1][2] However, growing environmental concerns and regulations regarding the toxicity of lead have spurred intensive research into viable, lead-free alternatives.[2][3]

Barium Strontium Titanate ($(\text{Ba,Sr})\text{TiO}_3$ (BST), a solid solution of barium titanate (BaTiO_3) and strontium titanate (SrTiO_3), has emerged as a highly promising lead-free piezoelectric ceramic. [4] Like its constituent compounds, BST possesses a perovskite crystal structure, which is crucial for its ferroelectric and piezoelectric behavior.[2][4] By adjusting the barium-to-strontium ratio, the material's dielectric, ferroelectric, and piezoelectric properties can be tailored over a wide range, making it adaptable for various applications.[4] This adaptability, combined with its environmentally benign nature, positions BST as a key material for the next generation of sensors and actuators.

This guide provides a comprehensive overview of BST-based piezoelectric devices, from fundamental material synthesis to advanced applications. It is designed for researchers, scientists, and engineers who seek to understand and utilize these advanced materials in their work.

Part 1: Material Synthesis and Fabrication

The performance of a BST-based device is intrinsically linked to the quality of the material. The synthesis method dictates crucial properties such as crystallinity, grain size, and density. Two primary forms of BST are utilized in device fabrication: bulk ceramics and thin films.

Synthesis of BST Bulk Ceramics

The conventional solid-state reaction method is widely used for producing BST bulk ceramics. This technique involves the high-temperature reaction of precursor powders, typically oxides or carbonates, to form the desired perovskite phase.

Protocol 1: Solid-State Synthesis of BST Ceramic Pellets

Objective: To synthesize $(\text{Ba}_{0.8}\text{Sr}_{0.2})\text{TiO}_3$ ceramic pellets.

Materials:

- Barium carbonate (BaCO_3 , $\geq 99\%$)
- Strontium carbonate (SrCO_3 , $\geq 99\%$)
- Titanium dioxide (TiO_2 , $\geq 99\%$)
- Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)
- Deionized water
- Ethanol

Equipment:

- Digital balance

- Ball mill with zirconia grinding media
- Drying oven
- High-temperature furnace
- Hydraulic press with a pellet die
- Mortar and pestle

Procedure:

- **Stoichiometric Weighing:** Accurately weigh the precursor powders (BaCO_3 , SrCO_3 , and TiO_2) according to the desired stoichiometric ratio of $(\text{Ba}_{0.8}\text{Sr}_{0.2})\text{TiO}_3$.
- **Milling:** Place the weighed powders into a ball mill jar with zirconia balls and ethanol as the milling medium. Mill for 24 hours to ensure homogeneous mixing and particle size reduction.
- **Drying:** After milling, dry the slurry in an oven at 100°C to evaporate the ethanol.
- **Calcination:** Transfer the dried powder to an alumina crucible and calcine in a furnace at 1100°C for 4 hours. This step initiates the chemical reaction to form the BST perovskite phase.
- **Grinding:** After calcination, grind the resulting powder using a mortar and pestle to break up any agglomerates.
- **Binder Addition:** Mix the calcined powder with a few drops of PVA binder solution to aid in the pressing process.
- **Pellet Pressing:** Press the granulated powder into pellets using a hydraulic press and a steel die at a pressure of approximately 150-200 MPa.
- **Sintering:** Place the green pellets on a zirconia plate and sinter in the furnace. The sintering profile is critical:
 - Heat slowly to 600°C to burn out the PVA binder.

- Ramp up to a final sintering temperature (typically 1250-1350°C) and hold for 2-4 hours to achieve high density.
- Cool down slowly to room temperature to prevent thermal shock and cracking.

Fabrication of BST Thin Films

For applications requiring miniaturization, such as in microelectromechanical systems (MEMS), BST is often prepared as a thin film.[5] Common deposition techniques include magnetron sputtering and the sol-gel method.[4][5] The sol-gel method offers excellent control over stoichiometry and is a cost-effective, scalable process.

Protocol 2: Sol-Gel Deposition of BST Thin Films

Objective: To deposit a $(\text{Ba}_{0.7}\text{Sr}_{0.3})\text{TiO}_3$ thin film on a Pt/Ti/SiO₂/Si substrate.

Materials:

- Barium acetate $[\text{Ba}(\text{CH}_3\text{COO})_2]$
- Strontium acetate $[\text{Sr}(\text{CH}_3\text{COO})_2 \cdot 0.5\text{H}_2\text{O}]$
- Titanium isopropoxide $[\text{Ti}(\text{C}_3\text{H}_7\text{O})_4]$
- 2-Methoxyethanol (as solvent)
- Acetic acid (as stabilizer)
- Pt/Ti/SiO₂/Si substrates

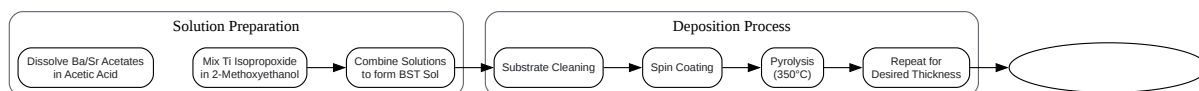
Equipment:

- Hotplate with magnetic stirrer
- Spin coater
- Tube furnace or rapid thermal annealing (RTA) system

Procedure:

- Precursor Solution Preparation:
 - Dissolve barium acetate and strontium acetate in heated acetic acid.
 - Separately, mix titanium isopropoxide with 2-methoxyethanol.
 - Slowly add the titanium solution to the barium-strontium solution while stirring continuously. This forms the BST precursor sol. The final concentration is typically adjusted to 0.2-0.5 M.
- Substrate Cleaning: Clean the Pt/Ti/SiO₂/Si substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a nitrogen gun.
- Spin Coating:
 - Dispense the precursor solution onto the substrate.
 - Spin coat at a typical speed of 3000 rpm for 30 seconds to create a uniform wet film.^[6]
- Pyrolysis: Place the coated substrate on a hotplate at ~350°C for 5-10 minutes to remove residual solvents and organic compounds.^[6]
- Layer-by-Layer Deposition: Repeat steps 3 and 4 to achieve the desired film thickness.
- Crystallization: Perform a final annealing step in a furnace or RTA system at a higher temperature (e.g., 700-750°C) in an oxygen or air atmosphere to crystallize the film into the perovskite structure.^{[4][6]}

Workflow for BST Thin Film Fabrication



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Caption: Workflow for BST thin film fabrication via the sol-gel method.

Part 2: Material and Device Characterization

Thorough characterization is essential to validate the synthesis process and to understand the material's properties for device design.

Standard Characterization Techniques

- X-Ray Diffraction (XRD): Used to confirm the formation of the single-phase perovskite crystal structure and to analyze crystallite size and lattice parameters.[\[7\]](#)
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the material's surface morphology, revealing information about grain size, shape, and porosity.[\[7\]](#)
- Dielectric Spectroscopy: Measures the dielectric constant and dielectric loss as a function of frequency and temperature. These parameters are crucial for both sensor and actuator applications.
- Piezoelectric Force Microscopy (PFM): A scanning probe technique used to image ferroelectric domain structures and to measure the local piezoelectric response (d_{33}) of thin films.[\[5\]](#)[\[8\]](#)
- d_{33} Meter: A direct measurement tool for quantifying the longitudinal piezoelectric coefficient (d_{33}) of bulk ceramic samples.

Table 1: Typical Properties of Piezoelectric Materials

Material System	Piezoelectric Coefficient (d_{33}) (pC/N)	Curie Temperature (T_c) (°C)	Lead-Free
PZT-5H	~590	~190	No
BaTiO ₃	190 - 400	~130	Yes
(Bi _{0.5} Na _{0.5})TiO ₃ – (Ba _{0.5} Sr _{0.5})TiO ₃	~152	~242	Yes[3]
Ba(Zr _{0.2} Ti _{0.8})O ₃ – (Ba _{0.7} Ca _{0.3})TiO ₃ (BZT-BCT)	~620	~93	Yes[9]
(Ba _{0.8} Sr _{0.2})TiO ₃	3.1 pm/V (film)	Varies	Yes[5]

Note: Values can vary significantly based on composition, processing conditions, and material form (bulk vs. thin film).

Poling and Piezoelectric Measurement

To exhibit a net piezoelectric effect, the randomly oriented ferroelectric domains within the polycrystalline BST ceramic must be aligned. This is achieved through a process called "poling."

Protocol 3: Poling and d_{33} Measurement of BST Ceramic Pellets

Objective: To pole a sintered BST pellet and measure its piezoelectric coefficient.

Equipment:

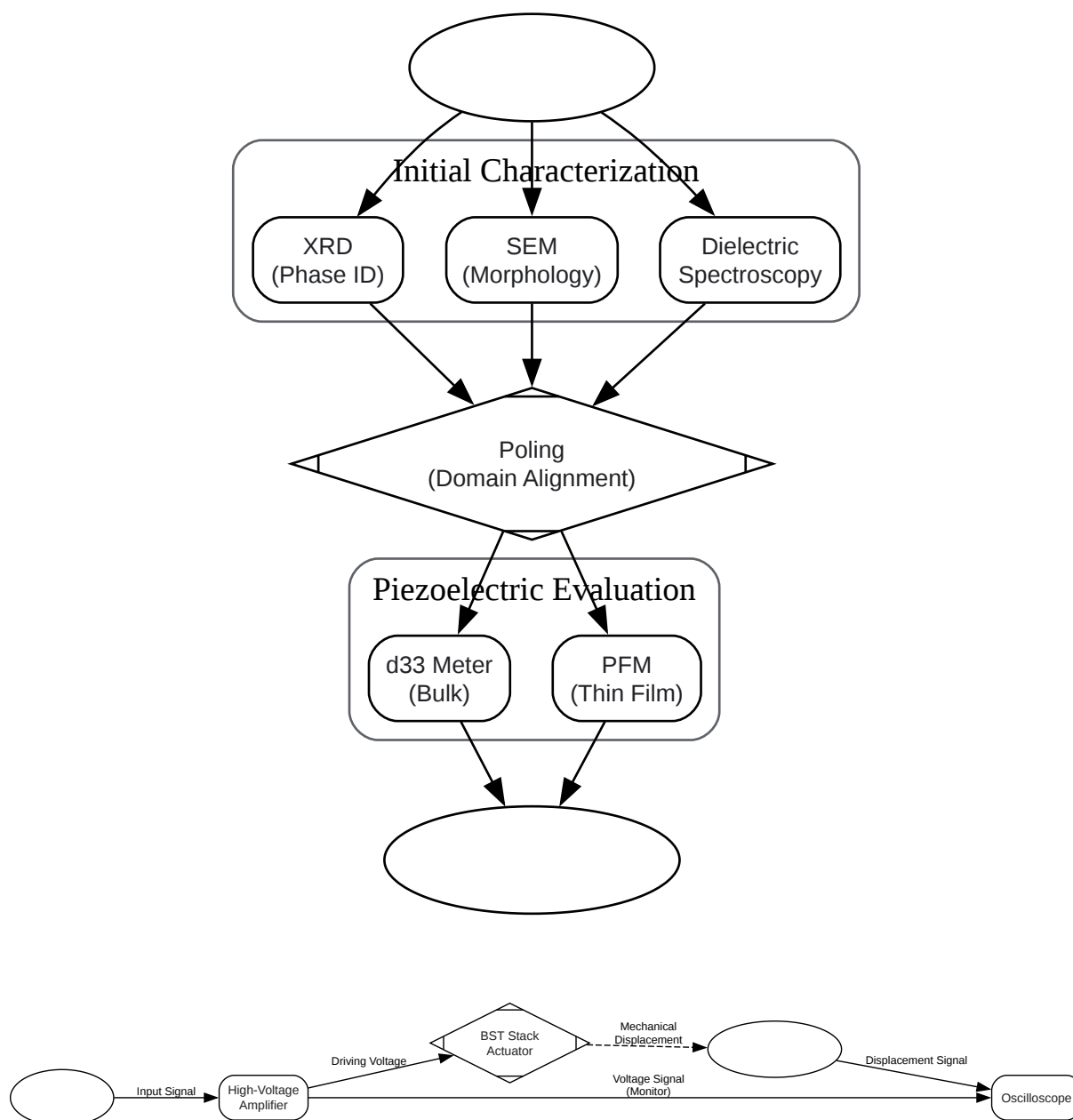
- Sintered BST pellet
- Sputter coater or silver paste for electroding
- High-voltage DC power supply
- Silicone oil bath with heating capability

- d_{33} meter (e.g., Berlincourt-type)

Procedure:

- Electroding: Apply electrodes to the parallel faces of the sintered BST pellet. This can be done by sputtering a thin layer of gold or platinum, or by applying and curing silver paste.
- Poling Setup: Immerse the electroded pellet in a silicone oil bath to prevent dielectric breakdown through the air. Connect the electrodes to the high-voltage DC power supply.
- Poling Process:
 - Heat the oil bath to a temperature slightly below the material's Curie temperature (e.g., 100-120°C) to increase domain mobility.
 - Apply a strong DC electric field (typically 2-4 kV/mm) across the pellet.
 - Hold the field and temperature for 15-30 minutes.
 - While keeping the electric field applied, slowly cool the sample back to room temperature.
 - Once at room temperature, turn off and disconnect the power supply.
- Aging: Allow the poled sample to age for at least 24 hours before measurement, as the piezoelectric properties can stabilize over time.
- d_{33} Measurement:
 - Place the poled ceramic pellet in the d_{33} meter.
 - The instrument applies a small, known AC force and measures the resulting charge generated, directly calculating and displaying the d_{33} value in pC/N.

Characterization and Poling Workflow



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